4-[1-hydroxy-3-(4-methylphenyl)-11-(pyridin-3-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid
CAS No.:
Cat. No.: VC16398037
Molecular Formula: C29H27N3O4
Molecular Weight: 481.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H27N3O4 |
|---|---|
| Molecular Weight | 481.5 g/mol |
| IUPAC Name | 4-[9-(4-methylphenyl)-7-oxo-6-pyridin-3-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C29H27N3O4/c1-18-8-10-19(11-9-18)21-15-23-28(25(33)16-21)29(20-5-4-14-30-17-20)32(26(34)12-13-27(35)36)24-7-3-2-6-22(24)31-23/h2-11,14,17,21,29,31H,12-13,15-16H2,1H3,(H,35,36) |
| Standard InChI Key | QPLMGDKZSOAGNG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)CCC(=O)O)C5=CN=CC=C5)C(=O)C2 |
Introduction
Structural and Molecular Characterization
Molecular Architecture
The compound’s structure integrates a dibenzo[b,e] diazepine scaffold—a fused heterocyclic system comprising two benzene rings connected via a seven-membered diazepine ring containing two nitrogen atoms. Key substituents include:
-
A 4-methylphenyl group at position 3, contributing hydrophobic character.
-
A pyridin-3-yl group at position 11, introducing hydrogen-bonding capability.
-
A 4-oxobutanoic acid moiety at position 10, enhancing solubility and potential for ionic interactions.
The IUPAC name, 4-[9-(4-methylphenyl)-7-oxo-6-pyridin-3-yl-8,9,10,11-tetrahydro-6H-benzo[b] benzodiazepin-5-yl]-4-oxobutanoic acid, reflects this intricate connectivity.
Physicochemical Properties
Table 1 summarizes critical molecular descriptors derived from experimental and computational analyses:
| Property | Value |
|---|---|
| Molecular Formula | C₂₉H₂₇N₃O₄ |
| Molecular Weight | 481.5 g/mol |
| XLogP3-AA (Lipophilicity) | Estimated 3.9–4.2 |
| Topological Polar Surface Area (TPSA) | ~90 Ų (calculated) |
| Hydrogen Bond Donors | 2 (hydroxyl and carboxylic acid) |
| Hydrogen Bond Acceptors | 7 |
Table 1: Key physicochemical properties of the compound .
The TPSA value (~90 Ų) suggests moderate membrane permeability, potentially suitable for oral administration but suboptimal for blood-brain barrier penetration . The molecular weight (481.5 g/mol) and hydrogen-bonding counts align with Lipinski’s "Rule of Five," indicating drug-likeness .
Synthetic Pathways and Chemical Reactivity
Synthesis Strategy
While explicit protocols are proprietary, source outlines a multistep approach likely involving:
-
Formation of the diazepine core: Condensation of o-phenylenediamine derivatives with ketones or aldehydes under acidic conditions.
-
Functionalization:
-
N-alkylation to introduce the pyridin-3-yl group.
-
Friedel-Crafts acylation for attaching the 4-methylphenyl substituent.
-
-
Oxobutanoic acid incorporation: Michael addition or nucleophilic substitution to append the 4-oxobutanoic acid moiety.
Reactivity and Stability
The compound’s α,β-unsaturated ketone (from the 4-oxobutanoic acid group) is susceptible to nucleophilic attack, enabling covalent modifications or prodrug strategies. The diazepine ring may undergo ring-opening under strong acidic or basic conditions, necessitating careful pH control during handling.
Mechanistic Hypotheses and Biological Interactions
Putative Molecular Targets
The structural similarity to dibenzo[b,f]oxepines—known microtubule inhibitors—suggests potential antimitotic activity . Additionally, the pyridinyl and carboxylic acid groups may facilitate interactions with:
-
Kinase enzymes: Via ATP-binding domain engagement.
-
G-protein-coupled receptors (GPCRs): Modulating signaling cascades.
Structure-Activity Relationships (SAR)
-
Hydrophobic substituents (e.g., 4-methylphenyl) enhance membrane permeability but may reduce solubility.
-
Pyridine nitrogen participates in hydrogen bonding, critical for target affinity.
-
Carboxylic acid improves water solubility and enables salt formation for pharmacokinetic optimization .
Challenges and Future Prospects
Knowledge Gaps
-
In vivo pharmacokinetics: Absence of data on bioavailability, metabolism, and toxicity.
-
Target validation: Requires high-throughput screening to identify precise molecular targets.
Research Priorities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume